molecular formula C14H16N2O B12924875 3-(Cyclohexylamino)-2h-indol-2-one CAS No. 43121-78-4

3-(Cyclohexylamino)-2h-indol-2-one

Cat. No.: B12924875
CAS No.: 43121-78-4
M. Wt: 228.29 g/mol
InChI Key: DDUSUSPPJVZOTN-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)-2h-indol-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes. This compound features a cyclohexylamino group attached to the indole core, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-2h-indol-2-one typically involves the reaction of indole-2-one with cyclohexylamine. One common method is the Ugi four-component reaction, which involves the condensation of an aromatic aldehyde, aniline, acid, and isocyanide in methanol at room temperature . This reaction is catalyzed by copper iodide (CuI) and uses L-proline as a ligand and cesium carbonate as a base in dimethyl sulfoxide (DMSO) for about 8 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-2h-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

3-(Cyclohexylamino)-2h-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-2h-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclohexylamino group may enhance its binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclohexylamino)-2h-indol-2-one is unique due to its indole core, which imparts distinct chemical and biological properties

Properties

CAS No.

43121-78-4

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-cyclohexylimino-1H-indol-2-one

InChI

InChI=1S/C14H16N2O/c17-14-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h4-5,8-10H,1-3,6-7H2,(H,15,16,17)

InChI Key

DDUSUSPPJVZOTN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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